molecular formula C15H9Br2N3O4 B1231755 5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide

5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide

Cat. No. B1231755
M. Wt: 455.06 g/mol
InChI Key: KMMMDHBBWZTACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) explored the synthesis and antiprotozoal properties of various dicationic compounds, including those related to 5-bromo-furanyl derivatives. The compounds showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).

Polyheterocyclic Ring Systems

Abdel-Latif et al. (2019) reported the use of a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for new polyheterocyclic ring systems. These systems have potential applications in various fields, including pharmaceuticals and materials science (Abdel-Latif et al., 2019).

Masked Amino Aldehydes

Denisenko et al. (2010) synthesized masked 2-amino-3-furancarboxaldehydes using 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, indicating potential applications in organic synthesis and drug development (Denisenko et al., 2010).

Antitumor Properties

Girgis et al. (2006) synthesized a variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, starting with 2-bromo analogues. These compounds exhibited in vitro antitumor properties against various human tumor cell lines, highlighting their potential in cancer research (Girgis et al., 2006).

N-Halosuccinimide-Mediated Synthesis

Bagley et al. (2004) reported N-halosuccinimide-mediated reactions for synthesizing pyridines, using 5-bromo-2,6-dialkylpyridine-4-carboxylates. This methodology could be useful in synthesizing a broad range of pyridine derivatives for research and industrial applications (Bagley et al., 2004).

N-Pyrrolyl(Furanyl)-Substituted Compounds

Mittersteiner et al. (2019) explored the synthesis of N-pyrrolyl(furanyl)-substituted piperazines and other compounds, showcasing the synthetic utility of 5-bromo-furanyl derivatives in creating complex organic structures (Mittersteiner et al., 2019).

properties

Molecular Formula

C15H9Br2N3O4

Molecular Weight

455.06 g/mol

IUPAC Name

5-bromo-N-[6-[(5-bromofuran-2-carbonyl)amino]pyridin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H9Br2N3O4/c16-10-6-4-8(23-10)14(21)19-12-2-1-3-13(18-12)20-15(22)9-5-7-11(17)24-9/h1-7H,(H2,18,19,20,21,22)

InChI Key

KMMMDHBBWZTACE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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